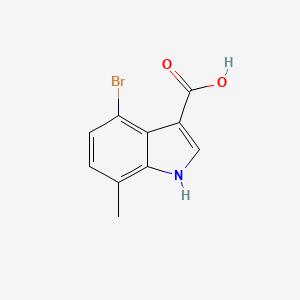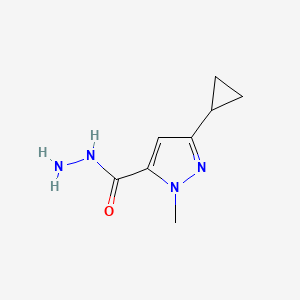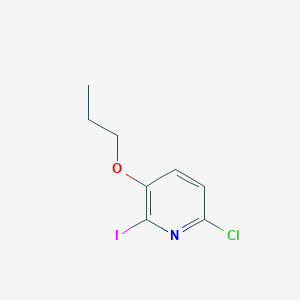
7-氨基-3,6-二溴-4-甲基-1,8-萘啶-2-醇
描述
7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol is a useful research compound. Its molecular formula is C9H7Br2N3O and its molecular weight is 332.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌剂
在像格米沙星这样的化合物中发现的1,8-萘啶核心已被用于治疗细菌感染 。像7-氨基-3,6-二溴-4-甲基-1,8-萘啶-2-醇这样的衍生物可能被合成并测试其类似的抗菌特性,从而有助于开发新的抗生素。
药物化学
由于其广泛的生物活性,萘啶衍生物在药物化学中常被用于探索其治疗潜力。它们正在接受临床研究,用于各种治疗,表明我们的目标化合物也可能是药物开发的候选者 。
光化学应用
萘啶表现出有趣的光化学特性,使其适用于诸如发光二极管 (LED) 和染料敏化太阳能电池中的组件 。7-氨基-3,6-二溴-4-甲基-1,8-萘啶-2-醇分子上的独特取代基可能提供值得探索的新型光化学行为。
配位化学中的配体
这类杂环,包括我们的化合物,可以在配位配合物中充当配体 。这些配合物具有从催化到材料科学的应用,其中配体的电子性质极大地影响着配合物的行为。
分子传感
萘啶衍生物可以作为分子传感器 。7-氨基-3,6-二溴-4-甲基-1,8-萘啶-2-醇的特定结构可以针对检测或结合特定离子或分子进行定制,这在环境监测和诊断中很有价值。
自组装和主客体系统
形成自组装结构和主客体系统的能力是萘啶衍生物的另一种应用 。我们化合物上的溴和氨基可以为自组装提供独特的相互作用点,从而创造出具有特定特性的新材料。
绿色化学合成
萘啶的合成可以通过绿色化学方法实现,例如多组分反应和金属催化合成 。所述化合物可以使用环保方法合成,从而促进可持续的化学实践。
化学生物学
在化学生物学中,萘啶衍生物用于构建复杂的分子结构 。该化合物的结构可用于开发以特定方式与生物系统相互作用的新型探针或试剂。
作用机制
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have been used in the treatment of bacterial infections and are under clinical investigations for other applications . Moreover, this class of heterocycles finds use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
The synthesis of 1,8-naphthyridines often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
生化分析
Biochemical Properties
7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, such as topoisomerases. By binding to the active site of these enzymes, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol disrupts their normal function, leading to altered cellular processes .
Cellular Effects
The effects of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as DNA and proteins. This compound can intercalate into DNA, causing structural distortions that hinder replication and transcription processes. Furthermore, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol can lead to sustained alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s impact .
Dosage Effects in Animal Models
The effects of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism and clearance from the body. For instance, this compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes result in the formation of various metabolites, which can influence the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol can bind to plasma proteins, influencing its distribution and bioavailability. These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol is an important determinant of its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications play a role in directing 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol to these compartments. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
7-amino-3,6-dibromo-4-methyl-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N3O/c1-3-4-2-5(10)7(12)13-8(4)14-9(15)6(3)11/h2H,1H3,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYZQXQHXJNWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=NC(=C(C=C12)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B1449399.png)












